6-fluoro-1H-indazol-3-amine

Overview

Description

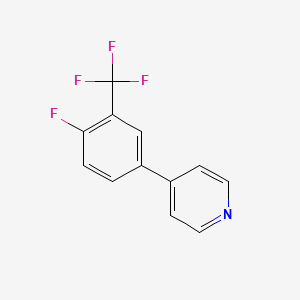

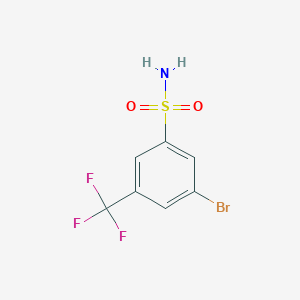

6-Fluoro-1H-indazol-3-amine is a chemical compound with the CAS Number: 404827-75-4 . It has a molecular weight of 151.14 . The IUPAC name for this compound is 6-fluoro-1H-indazol-3-ylamine .

Molecular Structure Analysis

The InChI code for 6-fluoro-1H-indazol-3-amine is 1S/C7H6FN3/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H3,9,10,11) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

6-Fluoro-1H-indazol-3-amine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications

Antitumor Activity

6-fluoro-1H-indazol-3-amine: derivatives have been synthesized and evaluated for their potential as antitumor agents. These compounds have shown promising inhibitory effects against various human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells . The derivatives exhibit selective cytotoxicity, suggesting their potential as scaffolds for developing effective and low-toxicity anticancer drugs.

Apoptosis Induction

Some derivatives of 6-fluoro-1H-indazol-3-amine have been confirmed to induce apoptosis in cancer cells. This process involves the inhibition of Bcl2 family members and the p53/MDM2 pathway, which are crucial in the regulation of cell death . By affecting these pathways, the derivatives can potentially be used to trigger programmed cell death in cancerous tissues.

Cell Cycle Arrest

The ability to halt the cell cycle is a valuable trait in cancer treatment. Certain 6-fluoro-1H-indazol-3-amine derivatives have been found to cause cell cycle arrest, particularly in the G0–G1 phase. This effect can inhibit the growth of neoplastic cell lines, making these compounds interesting candidates for further research as anticancer agents .

Kinase Inhibition

The structure of 6-fluoro-1H-indazol-3-amine has been utilized as an effective hinge-binding fragment in kinase inhibitors. For instance, in Linifanib, it binds effectively with the hinge region of tyrosine kinase, which is a target for cancer therapy due to its role in cell signaling .

Radiosynthesis for PET Imaging

Derivatives of 6-fluoro-1H-indazol-3-amine have been used in the radiosynthesis of compounds for positron emission tomography (PET) imaging. This application allows for the in vivo visualization of specific targets within the brain, aiding in the diagnosis and research of neurological conditions .

Anti-Inflammatory Properties

The indazole moiety, including 6-fluoro-1H-indazol-3-amine , is known for its anti-inflammatory properties. These compounds can be used to develop drugs that treat conditions characterized by inflammation, providing a pathway for new therapeutic options .

Antibacterial and Antifungal Activities

Indazole derivatives, including those with the 6-fluoro-1H-indazol-3-amine structure, have shown a range of biological activities, such as antibacterial and antifungal effects. This makes them valuable in the search for new treatments against resistant strains of bacteria and fungi .

Antidiabetic and Anti-Osteoporosis Effects

The diverse biological activities of indazole derivatives extend to the treatment of diabetes and osteoporosis. The 6-fluoro-1H-indazol-3-amine derivatives can be explored for their potential in managing these chronic conditions, which affect a significant portion of the population .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

6-Fluoro-1H-indazol-3-amine is a derivative of indazole, a heterocyclic compound that has been found to have significant antitumor activity . The primary targets of this compound are human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) . It has been demonstrated that the 1H-indazole-3-amine structure is an effective hinge-binding fragment, and in Linifanib, it binds effectively with the hinge region of tyrosine kinase .

Mode of Action

The compound interacts with its targets by inhibiting their growth and proliferation. It has been found to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner . The R1 substituent on the benzene ring at the C-5 position of indazole had a significant effect on the anti-proliferative activity of Hep-G2 .

Biochemical Pathways

The compound affects the p53/MDM2 pathway, which plays a crucial role in regulating the cell cycle and preventing cancer. By inhibiting this pathway, 6-fluoro-1H-indazol-3-amine can induce apoptosis (programmed cell death) in cancer cells .

Pharmacokinetics

The compound’s potent inhibitory effects against various cancer cell lines suggest that it may have good bioavailability .

Result of Action

The result of the compound’s action is the inhibition of cancer cell growth and proliferation. For example, one study found that a compound exhibited a promising inhibitory effect against the K562 cell line with the IC50 (50% inhibition concentration) value of 5.15 µM . This compound also showed great selectivity for normal cells .

properties

IUPAC Name |

6-fluoro-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKOGFRGFWFEFNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620411 | |

| Record name | 6-Fluoro-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-fluoro-1H-indazol-3-amine | |

CAS RN |

404827-75-4 | |

| Record name | 6-Fluoro-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol](/img/structure/B1323412.png)

![2-[2-Amino(ethyl)anilino]-1-ethanol](/img/structure/B1323417.png)

![tert-Butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1323422.png)